4-Bromo-2-(cyclopropylmethyl)isoindoline
Description
4-Bromo-2-(cyclopropylmethyl)isoindoline is a brominated isoindoline derivative characterized by a bicyclic aromatic framework. The isoindoline core consists of a benzene ring fused to a five-membered nitrogen-containing ring. At the 4-position of the benzene ring, a bromine atom is substituted, while the 2-position of the nitrogen-containing ring is functionalized with a cyclopropylmethyl group. This structural configuration imparts unique electronic and steric properties, making the compound relevant in pharmaceutical and materials chemistry research. The bromine atom enhances reactivity in cross-coupling reactions, while the cyclopropylmethyl group may influence lipophilicity and metabolic stability .
Properties
IUPAC Name |
4-bromo-2-(cyclopropylmethyl)-1,3-dihydroisoindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN/c13-12-3-1-2-10-7-14(8-11(10)12)6-9-4-5-9/h1-3,9H,4-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPSRONGSOMWMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC3=C(C2)C(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(cyclopropylmethyl)isoindoline typically involves the reaction of a brominated aromatic compound with a cyclopropylmethylamine. One common method is the domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable production. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-(cyclopropylmethyl)isoindoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoindolines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
4-Bromo-2-(cyclopropylmethyl)isoindoline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(cyclopropylmethyl)isoindoline involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclopropylmethyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate various biological pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Structural Analogues of Brominated Isoindolines
The following table compares 4-Bromo-2-(cyclopropylmethyl)isoindoline with structurally related isoindoline derivatives:
Key Differences and Implications
Substituent Position and Electronic Effects
- Bromine Position : In 4-bromo derivatives (e.g., 4-Bromo-2-methylisoindolin-1-one), bromine at the 4-position may direct electrophilic substitution to adjacent positions, whereas 6-bromo isomers (e.g., 6-Bromo-2-methylisoindolin-1-one) could exhibit distinct electronic profiles due to altered resonance effects .
- Fluorine vs.
Steric and Conformational Effects
- Cyclopropylmethyl vs. Methyl : The cyclopropylmethyl group in the target compound introduces significant steric bulk and ring strain compared to methyl-substituted analogues. This may hinder rotational freedom and increase metabolic stability, as cyclopropane rings are less prone to oxidative degradation .
- Ketone vs. NH Group : Isoindolin-1-one derivatives (e.g., 4-Bromo-2-methylisoindolin-1-one) feature a ketone group, increasing polarity and hydrogen-bonding capacity, whereas the NH group in this compound may enhance solubility in protic solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
